1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl-
Description
The compound 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- (hypothetical IUPAC name based on nomenclature rules) is a cyclohexene derivative featuring a nitrile (-CN) group at the 1-position and three methyl substituents at the 2,6,6-positions. These analogs are notable in fragrance, pharmaceutical, and agrochemical industries due to their bioactive properties .
Properties
IUPAC Name |
2-(2,6,6-trimethylcyclohexen-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-5-4-7-11(2,3)10(9)6-8-12/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIKUHRHWRRKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069196 | |
| Record name | 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57576-15-5 | |
| Record name | 2,6,6-Trimethyl-1-cyclohexene-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57576-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,6-Trimethyl-1-cyclohexene-1-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,6-trimethyl-1-cyclohexene-1-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.275 | |
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| Record name | 2,6,6-TRIMETHYL-1-CYCLOHEXENE-1-ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXK37M9WGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Preparation via Nitrosation and Oxime Intermediates
A notable method involves nitrosation of 1-formyl-2,6,6-trimethyl-cyclohex-1-ene derivatives, followed by hydrolysis or further transformation to yield functionalized cyclohexene compounds. The process is summarized as follows:
| Step | Reagents and Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | 1-Formyl-2,6,6-trimethyl-cyclohex-1-ene mixed with methanol and concentrated sulfuric acid at 20-25°C | Formation of nitrosylsulfuric acid intermediate | - |
| 2 | Dropwise addition of 43-45% sulfuric acid nitrosylsulfuric acid at 20-25°C, stirring for 1 hour | Nitrosation to oxime derivatives | Crude yield ~69.6% (theory) |
| 3 | Crystallization from cyclohexane | Pure oxime product | Isolated yield ~56.4% (theory) |
This nitrosation method provides oxime intermediates which can be further converted into nitrile or ketone functionalities depending on subsequent reactions.
Acylation of 2,6,6-Trimethyl-1-cyclohexene for Derivative Synthesis
Another important synthetic approach uses acylation of 2,6,6-trimethyl-1-cyclohexene with crotonic anhydride in the presence of Lewis acids such as zinc chloride. This process is relevant because it functionalizes the cyclohexene ring, providing key intermediates that can be further transformed into nitrile-containing compounds.
| Step | Reagents and Conditions | Notes | Yield/Purity |
|---|---|---|---|
| (a) | 2,6,6-Trimethyl-1-cyclohexene added over 30-95 min to refluxing mixture of cyclohexane, ZnCl₂, and crotonic anhydride at 60-120°C | Controlled addition and temperature critical | - |
| (b) | Cooling to ambient temperature (25-30°C) | Reaction mixture stabilization | - |
| (c) | Pouring into aqueous sodium carbonate solution, stirring 5-20 min | Neutralization and phase separation | - |
| (d) | Organic layer washing with water until neutral | Purification | - |
| (e) | Drying, solvent removal, fractional distillation at ~90°C under 5 mm Hg | Isolation of 1-(2,6,6-trimethyl-2-cyclohexene-1-yl)-but-2-ene-1-one (α-Damascone) | Yield ~70% with 95% purity (GLC) |
This method is efficient for producing α-Damascone, a key intermediate structurally related to the target compound, and highlights the importance of dry solvents and moisture control to optimize yields.
Reduction and Functional Group Transformation
Reduction of related cyclohexene derivatives bearing aldehyde or ketone groups can be achieved using lithium aluminum hydride or sodium dithionite. This step is critical for converting carbonyl intermediates into alcohols or further functionalized products, which can be precursors to nitrile formation.
| Reducing Agent | Solvent | Temperature | Outcome |
|---|---|---|---|
| Lithium aluminum hydride | Ether solvents (e.g., tetrahydrofuran, dimethoxyethane) | 65-165°C reflux | Conversion of aldehyde/ketone to alcohol derivatives |
| Sodium dithionite | Similar conditions | Moderate heating | Alternative reduction pathway |
The reduction products can be mixtures of isomers, which may require chromatographic separation for purity. These alcohol intermediates can be further transformed into nitriles via dehydration or substitution reactions.
Summary Table of Key Preparation Methods
Research Findings and Considerations
Moisture Sensitivity: The acylation process is highly sensitive to moisture; levels above 2% can drastically reduce yields of key intermediates such as α-Damascone. Use of dry solvents and moisture control is essential.
Isomer Formation: Reduction steps often yield mixtures of E/Z isomers, which may affect downstream reactions and product purity. Chromatographic techniques are necessary for isolation of pure isomers.
Reaction Temperature and Time: Controlled addition rates and temperature profiles are critical for maximizing yield and minimizing side reactions, especially in nitrosation and acylation steps.
Purification: Crystallization and fractional distillation are effective purification methods to obtain chromatographically pure products.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-1-cyclohexene-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chromatographic Applications
Separation Techniques
One of the primary applications of 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- is in high-performance liquid chromatography (HPLC). This compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically comprises acetonitrile and water with phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation processes .
| Chromatographic Method | Mobile Phase | Purpose |
|---|---|---|
| Reverse Phase HPLC | Acetonitrile + Water + Phosphoric Acid | Analyzing and separating compounds |
| Reverse Phase HPLC | Acetonitrile + Water + Formic Acid | Mass-Spec compatible applications |
Pharmacological Applications
Pharmacokinetics Studies
The compound's utility extends to pharmacokinetics, where it plays a role in understanding the absorption, distribution, metabolism, and excretion of drugs. Its properties allow researchers to evaluate how drugs interact with biological systems at a molecular level. The scalable nature of the HPLC method mentioned earlier makes it suitable for pharmacokinetic studies involving this compound .
Cosmetic Formulation
Topical Product Development
In the realm of cosmetics, 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- has been investigated for its potential in formulating effective topical products. A study highlighted the importance of raw materials' composition in developing stable and effective cosmetic formulations. Experimental designs were employed to optimize formulations that included this compound, assessing their physical properties and sensory effects on skin hydration .
| Study Focus | Key Findings |
|---|---|
| Cosmetic Formulation | Identified effects of raw materials on sensory properties |
| Experimental Design | Optimized formulation stability and effectiveness |
Case Study 1: HPLC Method Development
A study conducted by SIELC Technologies demonstrated the effectiveness of a reverse phase HPLC method for analyzing 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl-. The study detailed the conditions under which the compound was successfully separated from impurities using both phosphoric and formic acids in the mobile phase .
Case Study 2: Cosmetic Product Evaluation
Research published in the Brazilian Journal of Pharmaceutical Sciences evaluated various formulations containing 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl-. The study utilized a Box-Behnken design to assess interactions between ingredients and their effects on product performance. Results indicated significant improvements in moisturizing properties when this compound was included in formulations .
Mechanism of Action
The mechanism of action of 2,6,6-trimethyl-1-cyclohexene-1-acetonitrile depends on its specific application. In general, the nitrile group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Functional Group Variations
The functional group at the 1-position of the cyclohexene ring significantly alters chemical reactivity and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Research Findings
Bioactivity of Aldehyde Derivatives: 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- (thymoquinone analog) exhibits antioxidant and anti-inflammatory properties at 0.32% abundance in Nigella sativa essential oil, contributing to medicinal uses . The α,2,6,6-tetramethyl butanal derivative (C₁₄H₂₄O) is used in polymer-compatible insect attractant formulations .
Role of Functional Groups in Reactivity: The alcohol derivative (2-Cyclohexene-1-methanol, 2,6,6-trimethyl-) is a precursor for fragrances like α-cyclogeraniol, with a molecular weight of 154.25 g/mol . Carbonyl chloride derivatives serve as reactive intermediates in organic synthesis, enabling acylations for agrochemicals .
Thermodynamic and Spectral Data :
- Aldehyde derivatives (e.g., 2,6,6-trimethylcyclohexenecarbaldehyde) are characterized via NIST mass spectral databases, confirming stability under standard conditions .
- Cyclohexene esters (e.g., ethyl 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxylate) are identified in pyrolysis studies for bio-oil upgrading .
Biological Activity
1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- (CAS Number: 57576-15-5) is an organic compound with significant applications in organic synthesis and potential biological activities. This compound is a nitrile derivative of 2,6,6-trimethyl-1-cyclohexene, which is structurally relevant in various natural and synthetic compounds. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.
The molecular formula of 1-Cyclohexene-1-acetonitrile is . It exhibits several notable chemical behaviors:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : The nitrile group can be reduced to primary amines.
- Substitution : The nitrile group can undergo nucleophilic substitution reactions, leading to various derivatives.
Biological Activity Overview
Research has indicated that 1-Cyclohexene-1-acetonitrile may influence biological systems through various mechanisms. Its potential biological activities include:
- Cellular Effects : The compound can modulate cell signaling pathways and gene expression. It has been noted for its irritant properties affecting the respiratory system and skin.
- Enzymatic Interactions : The nitrile group can interact with enzymes and receptors through hydrogen bonding, potentially modulating their activity .
Table of Biological Activities
| Activity Type | Description |
|---|---|
| Cytotoxicity | May exhibit cytotoxic effects on certain cell lines under specific conditions. |
| Irritation Potential | Known to cause irritation in respiratory and dermal tissues. |
| Enzyme Modulation | Interacts with enzymes affecting metabolic pathways. |
| Therapeutic Potential | Investigated for its role as a building block in bioactive compounds. |
Case Studies and Research Findings
Several studies have explored the biological implications of 1-Cyclohexene-1-acetonitrile:
- Cell Signaling Modulation : A study demonstrated that the compound influences cellular metabolism by modulating key signaling pathways involved in inflammation .
- Synthesis of Bioactive Compounds : Research has shown that it serves as a precursor in synthesizing various terpenic compounds with notable biological activities, including antimicrobial and anti-inflammatory properties .
- Toxicological Assessment : Toxicological evaluations indicate that while the compound has potential therapeutic benefits, it also poses risks such as skin sensitization and respiratory irritations .
The mechanisms through which 1-Cyclohexene-1-acetonitrile exerts its biological effects include:
- Binding Interactions : The nitrile moiety can engage in non-covalent interactions with biomolecules, influencing their functional states.
- Reactive Metabolites : Upon metabolic activation, it may generate reactive intermediates that could interact with cellular macromolecules, leading to alterations in cell function.
Q & A
Q. What are the established synthesis methods for 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl-?
The synthesis typically involves the reaction of a substituted cyclohexenone with hydrogen cyanide or acetonitrile derivatives under basic conditions. For example, cyanohydrin intermediates (formed via nucleophilic addition of cyanide to carbonyl groups) are hydrolyzed or further functionalized to yield the acetonitrile derivative. Sodium hydroxide or other bases are often used to facilitate hydrolysis and stabilize intermediates . Modifications in substituent positions (e.g., 2,6,6-trimethyl groups) may require adjusted reaction temperatures or catalysts to avoid steric hindrance.
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use a combination of analytical techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and fragmentation patterns with NIST reference data (e.g., for related cyclohexene derivatives) .
- Nuclear Magnetic Resonance (NMR): Analyze and spectra to confirm substituent positions and stereochemistry. For example, methyl groups at 2,6,6-positions will exhibit distinct splitting patterns in NMR .
- Infrared (IR) Spectroscopy: Identify nitrile (-C≡N) stretches near 2240 cm and cyclohexene C=C stretches around 1650 cm .
Q. What are the key physicochemical properties relevant to laboratory handling?
- Molecular Weight: Calculated as 163.26 g/mol (CHN).
- Solubility: Likely polar-aprotic solvent-soluble (e.g., acetonitrile, DMSO) due to the nitrile group.
- Stability: Susceptible to hydrolysis under acidic or basic conditions, requiring anhydrous storage at 2–8°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyanide addition efficiency.
- Temperature Control: Maintain sub-ambient temperatures (-10°C to 0°C) to minimize side reactions (e.g., polymerization of cyclohexene).
- In-situ Monitoring: Use thin-layer chromatography (TLC) or inline FTIR to track intermediate formation .
Q. How do substituents (2,6,6-trimethyl groups) influence the compound’s reactivity in Diels-Alder reactions?
The methyl groups increase steric bulk, potentially slowing reaction kinetics but improving regioselectivity. Computational modeling (e.g., DFT) can predict electron density distribution at the cyclohexene double bond to guide dienophile pairing. Experimental validation via kinetic studies under varying dienophile concentrations is recommended .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected peaks in NMR)?
- Database Cross-Referencing: Compare experimental NMR shifts with NIST Chemistry WebBook entries for structurally similar compounds (e.g., 1-Cyclohexenylacetonitrile) .
- Decoupling Experiments: Use - COSY or NOESY to distinguish coupling artifacts from genuine substituent effects.
- Isotopic Labeling: Introduce -labeled nitrile groups to isolate spectral contributions of specific functional groups .
Q. What mechanisms underlie the compound’s reported biological activity (e.g., antimicrobial)?
Hypothesize interactions with microbial enzymes via the nitrile group’s electrophilic character. Design assays to:
- Measure inhibition of bacterial cytochrome P450 enzymes.
- Evaluate membrane disruption via fluorescence-based permeability assays (e.g., propidium iodide uptake). Reference structurally related compounds with hydroxyl or ketone groups for comparative activity analysis .
Q. How can computational tools predict degradation pathways under environmental conditions?
- Software: Use EPI Suite or Gaussian to model hydrolysis, photolysis, and oxidation pathways.
- Degradation Products: Identify potential nitrile-to-amide or carboxylic acid conversions under UV exposure or aqueous conditions .
- Validation: Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring .
Methodological Best Practices
- Spectral Data Interpretation: Always validate against peer-reviewed reference libraries (e.g., NIST, PubChem) to mitigate misassignment risks .
- Synthesis Safety: Use cyanide reagents in fume hoods with HCN gas detectors, and neutralize waste with Fe solutions to prevent toxicity .
- Biological Testing: Include positive/negative controls (e.g., cycloheximide for antifungal assays) and replicate experiments to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
